molecular formula C21H20Cl2FN3OS2 B2781000 3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1052538-88-1

3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2781000
CAS No.: 1052538-88-1
M. Wt: 484.43
InChI Key: XSNXKSJYYFXZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride is a synthetic small molecule with a molecular formula of C21H20Cl2FN3OS2 . It features a complex structure incorporating both a benzo[b]thiophene and a benzo[d]thiazole ring system, linked by a carboxamide group with a 3-(dimethylamino)propyl side chain, which is formulated as a hydrochloride salt to enhance solubility and stability. This compound is part of a class of heterocyclic carboxamide derivatives that have demonstrated significant potential in pharmacological research. While specific studies on this exact molecule are limited, research on highly analogous compounds reveals promising biological activities. In particular, hybrid molecules containing fluorinated benzothiazole and halogenated thiophene or benzothiophene cores have been identified as potent anti-norovirus agents in cell-based assays, inhibiting viral replication . Furthermore, benzothiazole derivatives, as a chemical class, are extensively investigated for their anti-tubercular properties, often acting through inhibition of specific microbial targets like DprE1, which is crucial for cell wall synthesis in Mycobacterium tuberculosis . The presence of specific halogen substituents (chloro and fluoro) on the aromatic systems is often critical for optimizing biological activity and binding affinity to molecular targets . This compound is supplied exclusively for research purposes to facilitate the exploration of its mechanism of action, antiviral or antimicrobial efficacy, and other biochemical properties. Warning: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3OS2.ClH/c1-25(2)10-5-11-26(21-24-15-9-8-13(23)12-17(15)29-21)20(27)19-18(22)14-6-3-4-7-16(14)28-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNXKSJYYFXZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1052538-88-1
  • Molecular Formula : C21H20ClFN3OS2
  • Molecular Weight : 484.4 g/mol

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets involved in inflammatory and oncogenic pathways. Notably, it has been identified as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins associated with pain and inflammation . Additionally, structural activity relationship (SAR) studies suggest that modifications in the molecule can enhance its potency against specific targets .

Anti-inflammatory Properties

Compound 1 exhibits significant anti-inflammatory activity by inhibiting COX enzymes. In vitro studies have demonstrated its ability to reduce prostaglandin E2 (PGE2) levels in activated macrophages, suggesting a mechanism that may alleviate inflammatory responses in conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Recent research indicates that compound 1 may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including colon cancer cells (HCT116). The compound's IC50 values indicate effective inhibition of cell proliferation at micromolar concentrations . The underlying mechanism involves the induction of apoptosis and cell cycle arrest, potentially mediated through the modulation of histone deacetylases (HDACs) .

Study 1: Inhibition of COX Enzymes

In a controlled experiment, compound 1 was tested alongside other known COX inhibitors. It demonstrated comparable efficacy in reducing PGE2 production, supporting its classification as a COX inhibitor. The study highlighted the importance of the thiazole and thiophene moieties in enhancing the inhibitory effect .

Study 2: Cytotoxicity Against Cancer Cells

A study assessing the cytotoxic effects of compound 1 on HCT116 cells revealed an IC50 value of approximately 54 μM. This study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound over 48 hours. The results indicated significant growth inhibition correlating with increased concentrations of compound 1 .

Data Summary

PropertyValue
Molecular Weight484.4 g/mol
CAS Number1052538-88-1
IC50 against HCT116~54 μM
MechanismCOX inhibition, HDAC modulation

Scientific Research Applications

Structural Characteristics

The structure includes:

  • A chlorine atom which may enhance biological activity.
  • A dimethylamino group , potentially contributing to its pharmacological effects.
  • A fluorobenzo[d]thiazole moiety , known for its role in drug design due to its ability to interact with biological targets.

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible applications in treating various conditions, including:

  • Cancer Treatment : The compound's ability to inhibit specific enzymes or receptors involved in cancer progression is under exploration. Studies have shown that similar compounds can act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival .
  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects, potentially providing a new avenue for treating mood disorders .

The biological activity of 3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride has been evaluated through various assays:

  • Cytotoxicity Assays : Initial screenings have demonstrated cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit HDACs, with promising results indicating that it may be a lead compound for developing selective HDAC inhibitors .

Synthesis and Derivatives

The synthesis of this compound and its derivatives is crucial for expanding its applications. Various synthetic routes have been explored, focusing on modifying the functional groups to enhance efficacy and reduce toxicity.

Synthesis Example

One method involves the condensation of starting materials such as 3-chlorobenzo[b]thiophene-2-carboxylic acid with dimethylamine derivatives under controlled conditions to yield the target compound .

Case Study 1: HDAC Inhibition

In a study published in October 2022, several thiazole-based compounds were evaluated for their HDAC inhibitory potential. The results indicated that certain analogues of the target compound displayed significant inhibitory activity, supporting further development as potential anticancer agents .

Case Study 2: Antidepressant Properties

Research has indicated that structurally similar compounds can exert antidepressant effects by modulating neurotransmitter systems. This opens avenues for investigating the target compound's efficacy in treating depression-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[b]thiophene Cores

Compound 85 : 3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide

  • Core : Benzo[b]thiophene-2-carboxamide with a 3-chloro substituent.
  • Modifications: A 5-nitrothiazol-2-yl group replaces the dimethylaminopropyl-6-fluorobenzo[d]thiazole side chain.
  • Activity : Demonstrated antimicrobial properties, likely due to the nitro group’s electron-withdrawing effects .

Compound 86 : 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide

  • Core : Similar to Compound 85 but adds a 6-fluoro substituent on the benzo[b]thiophene.
  • Modifications : Retains the 5-nitrothiazole group.
  • Activity : Enhanced antimicrobial activity compared to Compound 85, suggesting fluorine’s role in improving target binding or metabolic stability .

Key Structural Differences :

  • The target compound replaces the nitrothiazole group with a 6-fluorobenzo[d]thiazole linked via a dimethylaminopropyl chain. This substitution likely reduces electrophilicity (compared to nitro groups) and may alter pharmacokinetic profiles.
Analogues with Varied Heterocyclic Systems

N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride ()

  • Core : Phenylpropanamide instead of benzo[b]thiophene.
  • Modifications: Shares the 6-fluorobenzo[d]thiazole and dimethylaminopropyl chain.

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride ()

  • Core : Benzo[d]thiazole-2-carboxamide with a 4-methoxy substituent.
  • Modifications : Methoxy group at the 4-position instead of 6-fluoro.
  • Implications : Methoxy’s electron-donating effects could increase metabolic stability but reduce electrophilic reactivity compared to fluorine .
Heterocyclic Derivatives with Bioactive Profiles

1,3,4-Thiadiazole Derivatives ()

  • Core : 1,3,4-Thiadiazole with trichloroethyl and phenyl groups.
  • Activity : Broad-spectrum antimicrobial and antitumor activities.

Tranylcypromine Derivatives ()

  • Core : Heterocycle-containing benzamides (e.g., furan, thiophene).
  • Activity : Anti-LSD1 activity.
  • Comparison : The hydrochloride salt in both compounds improves solubility, but the target’s larger heterocyclic system may limit blood-brain barrier penetration compared to smaller tranylcypromine analogues .
Analytical Characterization
Parameter Target Compound Compound 85/86 Compound
NMR Not reported Full $^1$H/$^13$C data Not reported
HRMS Not reported Confirmed (ESI) Not reported
Salt Form Hydrochloride Neutral Hydrochloride

Q & A

Q. What computational tools predict synthetic feasibility and reactivity?

  • Approach :
  • Retrosynthetic planning : Use Synthia or ASKCOS to prioritize routes with minimal protecting groups .
  • QM calculations : Gaussian09 to optimize transition states (e.g., amide bond formation ΔG^\ddagger ~18 kcal/mol) .

Q. How to design experiments for stability under physiological conditions?

  • Protocol :
  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze by LC-MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux·hr) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.